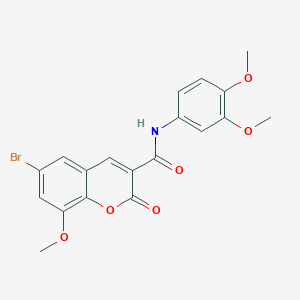
6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability. These properties could be determined through experimental testing .Applications De Recherche Scientifique
G Protein-Coupled Receptor GPR35 Agonist
6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a derivative closely related to the compound , has been identified as a potent and selective agonist for the G protein-coupled receptor GPR35. This compound, labeled as [(3)H]PSB-13253, was used to study the human GPR35 receptor in Chinese hamster ovary cells, revealing high affinity and selective binding properties. The study contributed to the understanding of GPR35's role and potential as a therapeutic target (Thimm et al., 2013).
Synthesis and Characterization
Another study focused on the synthesis and characterization of structurally similar chromene derivatives. While not directly investigating the specific compound, this research provides insights into the synthetic pathways and structural analysis of chromene derivatives, which is crucial for understanding the chemical behavior and potential applications of such compounds (Chen et al., 2012).
Molecular Structure Analysis
Research into the molecular structures of chromene compounds, including those with methoxy groups, offers insights into their crystal structures and intermolecular interactions. This information is vital for predicting and manipulating the chemical and physical properties of these compounds for various scientific applications (da Silva et al., 2007).
Fluorescence Properties
A study on benzo[c]coumarin carboxylic acids, which share structural similarities with the compound , explored their fluorescence properties. These properties are significant for applications in materials science, particularly in the development of fluorescent materials and sensors (Shi et al., 2017).
Electrochromic Materials
Research into aromatic polyamides with pendent dimethoxy-substituted triphenylamine units, related to the compound of interest, has applications in developing electrochromic materials. These materials are important for smart window technologies and electronic display systems (Chang & Liou, 2008).
Crystallography and Polymorphism
Studies on the crystallography of related chromene compounds, including their polymorphic forms, provide essential information for the pharmaceutical industry, particularly in drug formulation and design (Reis et al., 2013).
Cancer Treatment Research
A derivative of the compound, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, was studied for its potential in mitigating drug resistance in leukemia cells. This research is crucial for developing new cancer therapies (Das et al., 2009).
Pharmacological Tools Development
Research into 8-amido-chromen-4-one-2-carboxylic acid derivatives, closely related to the target compound, has led to the development of pharmacological tools for studying GPR35. These tools are important for exploring the receptor's physiological role and its viability as a drug target (Funke et al., 2013).
Mécanisme D'action
Target of Action
The primary target of the compound 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is Cyclin G-associated kinase (GAK) . GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, cell cycle progression, and viral infections .
Mode of Action
The compound interacts with its target, GAK, by binding to it with low nanomolar affinity . This interaction is facilitated by the presence of a 3,4-dimethoxyphenyl residue at position 3 of the compound . The binding of the compound to GAK can lead to changes in the kinase’s activity, thereby affecting the processes in which GAK is involved .
Biochemical Pathways
The compound’s interaction with GAK can affect various biochemical pathways in which GAK is involved. These include clathrin-mediated membrane trafficking, cell cycle progression, and viral infections . The downstream effects of these pathways can vary depending on the specific cellular context and the extent of the compound’s interaction with GAK .
Result of Action
The binding of the compound to GAK can result in antiviral activity against dengue virus . This suggests that the compound could potentially be used as an antiviral agent.
Orientations Futures
The future directions for research on this compound could include further studies to determine its physical and chemical properties, investigations into its reactivity, and exploration of its potential uses. For example, if it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO6/c1-24-14-5-4-12(9-15(14)25-2)21-18(22)13-7-10-6-11(20)8-16(26-3)17(10)27-19(13)23/h4-9H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIUDBJWDSIIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2921405.png)
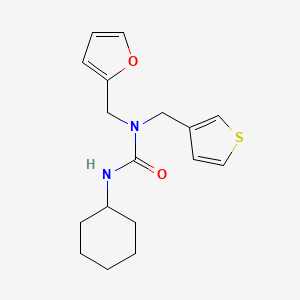
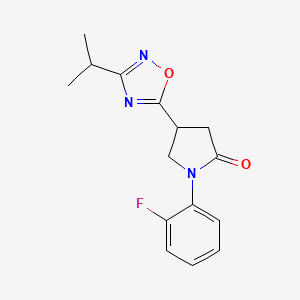

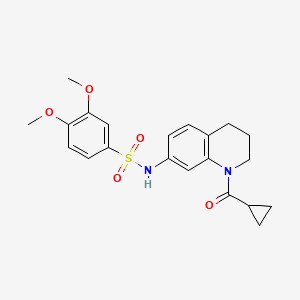

![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2921417.png)
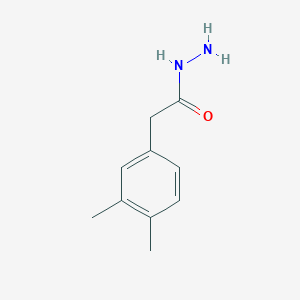
![2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2921420.png)
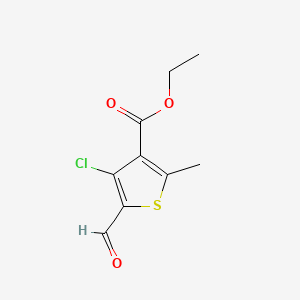
![2-Butyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2921423.png)
![ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2921424.png)